2-(2-Bromo-4-formylphenoxy)acetamide
Overview
Description
2-(2-Bromo-4-formylphenoxy)acetamide is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Properties
- 2-(2-Bromo-4-formylphenoxy)acetamide derivatives have been synthesized and shown to possess antimicrobial properties. These derivatives are synthesized through a process involving esterification, hydrazination, and reactions with various aromatic aldehydes, leading to compounds with antibacterial and antifungal activities (Fuloria et al., 2014).
Applications in Pharmacology
- Some acetamide derivatives, including those related to this compound, have been explored for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These compounds, synthesized via multi-step reactions, show activities comparable to standard drugs, especially in derivatives containing bromo, tert-butyl, and nitro groups (Rani et al., 2016).
Insecticidal Potentials
- Certain N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, derived from 2-(4-formylphenoxy)acetamide, have been synthesized and tested for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some of these derivatives demonstrated excellent insecticidal results (Rashid et al., 2021).
Anticancer Research
- The Leuckart synthetic pathway has been used to develop novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, including those related to this compound, for potential anticancer applications. These compounds were evaluated against various cancer cell types, showing promising anticancer, anti-inflammatory, and analgesic activities (Rani et al., 2014).
Development of New Chemical Entities
- Research has been conducted on the synthesis of novel phenoxyacetamide derivatives, including those related to this compound, as potential new chemical entities with various biological activities. These studies focus on the development of compounds with specific structural modifications for enhanced biological efficacy (Kandeel, 2006).
Mechanism of Action
Target of Action
It is structurally similar to acetamide , which targets the Aliphatic amidase expression-regulating protein . This protein negatively regulates the expression of the aliphatic amidase operon and exhibits protein kinase activity .
Mode of Action
Acetamide’s interaction with its target protein inhibits the action of the amidase at the protein level .
Result of Action
Based on its structural similarity to acetamide, it may have similar effects, such as the regulation of amidase expression .
Properties
IUPAC Name |
2-(2-bromo-4-formylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-4H,5H2,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVJQJRJYQFCCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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